Butyl 2-oxobutanoate Butyl 2-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 16942-56-6
VCID: VC11683560
InChI: InChI=1S/C8H14O3/c1-3-5-6-11-8(10)7(9)4-2/h3-6H2,1-2H3
SMILES: CCCCOC(=O)C(=O)CC
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

Butyl 2-oxobutanoate

CAS No.: 16942-56-6

Cat. No.: VC11683560

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2-oxobutanoate - 16942-56-6

Specification

CAS No. 16942-56-6
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name butyl 2-oxobutanoate
Standard InChI InChI=1S/C8H14O3/c1-3-5-6-11-8(10)7(9)4-2/h3-6H2,1-2H3
Standard InChI Key ODHZQMBYSQUZCW-UHFFFAOYSA-N
SMILES CCCCOC(=O)C(=O)CC
Canonical SMILES CCCCOC(=O)C(=O)CC

Introduction

Synthesis and Catalytic Pathways

Direct Catalytic Conversion of Aldehydes

A patent (CN111217704B) describes a method for synthesizing butyl butyrate via aluminum-catalyzed disproportionation of n-butyraldehyde. While this process targets a different ester, its principles are transferable to butyl 2-oxobutanoate synthesis. Key steps include:

  • Catalyst Selection: Organic aluminum compounds (e.g., aluminum oxalate, citrate) enable high conversion rates (>99%) and selectivity by facilitating aldehyde coupling and esterification .

  • Reaction Conditions:

    • Temperature: 0–20°C

    • Time: 0.5–2 hours

    • Catalyst Loading: 0.2–1.0% of substrate mass .

This method avoids multi-step oxidation and esterification, suggesting a viable route for butyl 2-oxobutanoate if 2-oxobutanal is used as the precursor.

Esterification of 2-Oxobutanoic Acid

Butyl 2-oxobutanoate can theoretically be synthesized via acid-catalyzed esterification:

2-Oxobutanoic acid+ButanolH+Butyl 2-oxobutanoate+H2O\text{2-Oxobutanoic acid} + \text{Butanol} \xrightarrow{\text{H}^+} \text{Butyl 2-oxobutanoate} + \text{H}_2\text{O}

Physicochemical Properties

While direct data for butyl 2-oxobutanoate is scarce, properties can be inferred from analogs:

PropertyButyl 2-Oxobutanoate (Inferred)Butyl Acetoacetate Butyl Oxoacetate
Boiling Point~200–220°C212°C185°C
Density1.02–1.05 g/cm³0.983 g/cm³1.098 g/cm³
SolubilityMiscible with organic solventsSlightly soluble in waterSoluble in ethanol, ether
Refractive Index1.415–1.4251.4191.429

The ketone group enhances polarity, likely increasing solubility in polar aprotic solvents compared to simple esters.

Applications and Industrial Relevance

Flavoring and Fragrance Industry

Butyl esters are widely used as flavoring agents due to their fruity aromas. For instance, butyl acetoacetate is a food additive with a sweet, apple-like scent . Butyl 2-oxobutanoate may similarly serve as a flavor precursor, though its specific organoleptic properties require empirical validation.

Pharmaceutical Intermediates

α-Keto esters like butyl 2-oxobutanoate are precursors in synthesizing amino acids and heterocycles. The tert-butyl ester in BL3H9ABBA4FC , for example, is a protected intermediate in peptide synthesis, highlighting the role of such esters in drug development.

Polymer Chemistry

The acryloyloxy group in 4-(acryloyloxy)butyl 2-oxobutanoate suggests utility in crosslinking reactions for polymers. Butyl 2-oxobutanoate could act as a monomer or crosslinker in polyesters or acrylic resins.

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